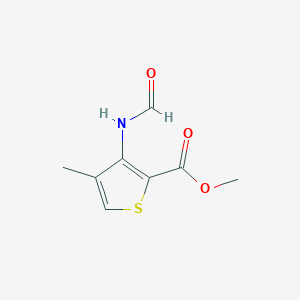

Methyl 3-formamido-4-methylthiophene-2-carboxylate

CAS No.: 443762-03-6

Cat. No.: VC4314181

Molecular Formula: C8H9NO3S

Molecular Weight: 199.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443762-03-6 |

|---|---|

| Molecular Formula | C8H9NO3S |

| Molecular Weight | 199.22 |

| IUPAC Name | methyl 3-formamido-4-methylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C8H9NO3S/c1-5-3-13-7(8(11)12-2)6(5)9-4-10/h3-4H,1-2H3,(H,9,10) |

| Standard InChI Key | PWSUQEJRFKOGJV-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1NC=O)C(=O)OC |

Introduction

Chemical Structure and Identification

Molecular Framework

Methyl 3-formamido-4-methylthiophene-2-carboxylate belongs to the thiophene family, a class of heterocyclic compounds renowned for their electronic properties and bioactivity . The molecule’s backbone consists of a thiophene ring substituted with:

-

A formamido group (-NHCHO) at position 3,

-

A methyl group (-CH₃) at position 4,

The IUPAC name is methyl 3-(formylamino)-4-methylthiophene-2-carboxylate, and its molecular formula is C₈H₉NO₃S, with a molecular weight of 199.23 g/mol .

Spectroscopic and Computational Data

-

IR Spectral Signatures: Key peaks include ν(C=O) at 1622 cm⁻¹ (carboxylate) and ν(N-H) at 3293 cm⁻¹ (formamido) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via formylation of its precursor, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) . A representative procedure involves:

-

Preparation of the Amine Precursor:

-

Formylation Reaction:

Optimization and Yield

-

Reaction Conditions: Formylation typically occurs at room temperature in ethanol or DMF, with yields exceeding 85% .

-

Purification: Crystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 199.23 g/mol | |

| Melting Point | 250–252°C (decomposition) | |

| Solubility | Soluble in DMF, DMSO; sparingly in H₂O | |

| Stability | Stable under inert atmosphere; hygroscopic |

The compound exhibits moderate polarity due to its carboxylate and formamido groups, facilitating its use in polar aprotic solvents.

Pharmacological Applications

Antinociceptive Activity

Methyl 3-formamido-4-methylthiophene-2-carboxylate serves as a precursor for N-acylhydrazone (NAH) derivatives, which demonstrate promising analgesic properties . Key findings include:

-

In Vivo Efficacy: Derivatives such as 8j and 8l (Figure 1) reduced writhing in mice by 65–70% at 100 µmol/kg, comparable to dipyrone .

-

Mechanism of Action: Inhibition of p38 MAP kinase, a key mediator in inflammatory pain pathways .

Structure-Activity Relationships (SAR)

-

Methyl Substitution: The 4-methyl group enhances metabolic stability and bioavailability .

-

Formamido Group: Introduces hydrogen-bonding capacity, critical for target binding .

Industrial and Research Utility

Pharmaceutical Intermediates

The compound is a key building block for:

-

Articaine Analogues: Local anesthetics with improved pharmacokinetics .

-

Heterocyclic Libraries: High-throughput screening for kinase inhibitors .

Material Science

-

Conjugated Polymers: Thiophene derivatives are used in organic semiconductors due to their electron-rich π-system.

| Parameter | Recommendation | Source |

|---|---|---|

| Toxicity | Limited data; avoid inhalation | |

| Storage | -20°C, desiccated, under nitrogen | |

| Handling | Use PPE (gloves, goggles) in fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume